![molecular formula C12H16ClNO B2643380 2-chloro-N-(4-phenylbutan-2-yl)acetamide CAS No. 379255-27-3](/img/structure/B2643380.png)
2-chloro-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-Chloro-N-(4-phenylbutan-2-yl)acetamide is a chemical compound with the empirical formula C12H16ClNO . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isO=C(CCl)NC(C)CCC1=CC=CC=C1
. The InChI string is 1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)
. The molecular weight of the compound is 225.71 . Physical And Chemical Properties Analysis
2-Chloro-N-(4-phenylbutan-2-yl)acetamide is a solid substance . The molecular weight of the compound is 225.71 .Scientific Research Applications
Metabolic Studies and Herbicide Action
2-chloro-N-(4-phenylbutan-2-yl)acetamide, a chloroacetanilide herbicide, is significant in agricultural applications, particularly as a pre-emergent herbicide. It has been a subject of various metabolic studies to understand its mode of action and its transformation in biological systems. For instance, Coleman et al. (2000) detailed the comparative metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor in human and rat liver microsomes. The study highlighted the formation of metabolites like CDEPA and CMEPA and their further transformation into compounds like DEA and MEA. These metabolic pathways are crucial in understanding the biotransformation and potential environmental impact of these herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Characterization
The compound has also been the center of several synthesis and characterization studies, aiming to understand its structural properties and potential applications. For instance, Vorona et al. (2013) developed novel methods for the synthesis of a compound structurally related to 2-chloro-N-(4-phenylbutan-2-yl)acetamide, which is used in the preparation of (R)-Phenotropil. The study provided insights into synthetic pathways and yield optimization for such compounds (Vorona et al., 2013).
Chemical Interaction and Supramolecular Assembly
Studies on related compounds, such as N-(2-chlorophenyl)acetamide, have explored the molecular interactions and crystal packing, shedding light on the supramolecular assembly and structural analysis through techniques like X-ray powder diffraction and Hirshfeld surface analysis. Such studies are critical in understanding the chemical properties and potential applications of 2-chloro-N-(4-phenylbutan-2-yl)acetamide in various domains (Hazra et al., 2014).
Biological Evaluation and Bioactivity
Further research has ventured into the biological evaluation of structurally similar compounds. For example, Nayak et al. (2014) synthesized and examined the biological activities of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, revealing its potential as an antioxidant, analgesic, and anti-inflammatory agent. This kind of research opens new pathways for the application of 2-chloro-N-(4-phenylbutan-2-yl)acetamide derivatives in pharmaceuticals and therapeutic treatments (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(14-12(15)9-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJRIBKHNZKXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-phenylbutan-2-yl)acetamide |
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